molecular formula C10H14OS B2642358 4-Ethylthiophenethyl alcohol CAS No. 102293-54-9

4-Ethylthiophenethyl alcohol

Cat. No.: B2642358
CAS No.: 102293-54-9
M. Wt: 182.28
InChI Key: ZVBOXEQPTCHCKB-UHFFFAOYSA-N
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Description

4-Ethylthiophenethyl alcohol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of an ethyl group attached to a thiophenethyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylthiophenethyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-ethylthiophenol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-ethylthiophenol and ethylene oxide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The mixture is heated to a specific temperature, usually around 60-80°C, for several hours to allow the reaction to proceed.

    Product Isolation: The product is then isolated through standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylthiophenyl ketone using a suitable catalyst such as palladium on carbon (Pd/C). This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding thiophenethyl alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 4-Ethylthiophenyl aldehyde or 4-ethylthiophenyl carboxylic acid.

    Reduction: 4-Ethylthiophenethyl alkane.

    Substitution: 4-Ethylthiophenethyl chloride or bromide.

Scientific Research Applications

4-Ethylthiophenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-ethylthiophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenethyl alcohol: Similar structure with a methyl group instead of an ethyl group.

    4-Propylthiophenethyl alcohol: Similar structure with a propyl group instead of an ethyl group.

    4-Butylthiophenethyl alcohol: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

4-Ethylthiophenethyl alcohol is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBOXEQPTCHCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-4-(ethylthio)benzene (16.0 g) in THF (80 ml) was added dropwise to magnesium (1.82 g) to maintain gentle reflux. The resulting cloudy solution was cooled to 0° and ethylene oxide (6.6 g) in THF (10 ml) was added dropwise. The mixture was stirred at room temperature for 30 min and at reflux for 1 h. Saturated aqueous ammonium chloride (200 ml) was added and the mixture was extracted with ER (2×200 ml). The dried extracted was evaporated and the residue was purified by [C] eluting with cyclohexane-ER (7.3) to give the title alcohol (2.15 g). T.l.c. (cyclohexane-ER 1:1) Rf 0.4.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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